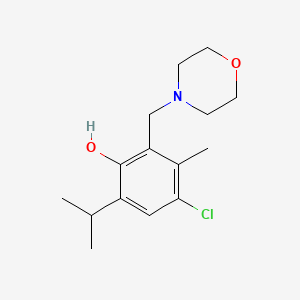

4-Chloro-6-isopropyl-3-methyl-2-(morpholinomethyl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-6-isopropyl-3-methyl-2-(morpholinomethyl)phenol is a substituted phenolic compound featuring a chloro group at position 4, an isopropyl group at position 6, a methyl group at position 3, and a morpholinomethyl group at position 2 of the aromatic ring. This combination of substituents imparts unique steric and electronic properties, making it structurally distinct from simpler chlorophenols.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-isopropyl-3-methyl-2-(morpholinomethyl)phenol typically involves multiple steps. One common method includes the chlorination of 3-methylphenol (m-cresol) to introduce the chloro group at the 4-position. This is followed by the alkylation of the phenol ring with isopropyl and methyl groups. Finally, the morpholinomethyl group is introduced through a Mannich reaction, which involves the condensation of morpholine, formaldehyde, and the phenol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-isopropyl-3-methyl-2-(morpholinomethyl)phenol can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The chloro group can be reduced to a hydrogen atom.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Dechlorinated phenol derivatives.

Substitution: Phenol derivatives with different substituents replacing the chloro group.

Scientific Research Applications

4-Chloro-6-isopropyl-3-methyl-2-(morpholinomethyl)phenol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in developing new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-6-isopropyl-3-methyl-2-(morpholinomethyl)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the chloro and morpholinomethyl groups can interact with various enzymes and receptors. These interactions can lead to the inhibition of microbial growth or modulation of biological pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Key Compounds

*Calculated based on substituents.

Key Observations :

- Steric Effects: The target compound’s isopropyl and morpholinomethyl groups introduce moderate steric bulk, intermediate between the simpler 4-chloro-3-methylphenol and the highly bulky tert-butyl/diisopropylphenyl analogs in .

- Electronic Effects: The morpholinomethyl group (–CH₂–C₄H₈NO) provides electron-donating and chelating capabilities, similar to its role in ’s ligand . The chloro group enhances electrophilicity at the aromatic ring.

Physicochemical Properties

Table 2: Estimated Properties Based on Substituent Effects

Discussion :

- The morpholinomethyl group increases hydrophobicity compared to simpler chlorophenols (e.g., 4-chloro-3-methylphenol), reducing water solubility .

- The tert-butyl and diisopropylphenyl groups in ’s compound further elevate melting points and LogP values due to enhanced van der Waals interactions .

Analytical Techniques

- Target Compound : Requires advanced techniques like HPLC-MS or X-ray crystallography (e.g., SHELX and ORTEP for structural elucidation).

- Compound in : Characterized via single-crystal X-ray diffraction, revealing disorder in tert-butyl groups and intramolecular hydrogen bonding .

- 4-Chloro-3-methylphenol: Analyzed using GC/MS-SIM after derivatization, as described in water quality protocols .

Biological Activity

4-Chloro-6-isopropyl-3-methyl-2-(morpholinomethyl)phenol, also known as chlorothymol, is a compound that has garnered attention for its significant biological activities, particularly in the context of antimicrobial properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Overview of Biological Activity

Chlorothymol exhibits notable antimicrobial activity , particularly against resistant strains of bacteria such as Staphylococcus aureus (MRSA). The compound's ability to inhibit bacterial growth and biofilm formation makes it a potential candidate for developing new therapeutic agents.

Antimicrobial Properties

Research indicates that chlorothymol not only inhibits the growth of MRSA but also prevents biofilm formation, which is crucial for the persistence of infections. The inhibition of staphyloxanthin production—a pigment that contributes to the virulence of S. aureus—was observed alongside alterations in bacterial cell density and size. Additionally, chlorothymol demonstrated synergistic effects when combined with oxacillin against highly resistant clinical isolates .

The mechanisms underlying the antimicrobial activity of chlorothymol involve several pathways:

- Inhibition of Biofilm Formation : Chlorothymol disrupts the structural integrity of biofilms formed by MRSA, which is critical for its pathogenicity.

- Synergistic Effects : When used in conjunction with other antibiotics, chlorothymol enhances their efficacy against resistant strains.

- Alteration of Bacterial Physiology : The compound affects motility and cellular characteristics of bacteria, contributing to its overall antimicrobial effect .

Data Table: Antimicrobial Activity Against Various Pathogens

| Compound | MIC (µg/mL) | Activity against MRSA | Activity against E. coli | Activity against Pseudomonas |

|---|---|---|---|---|

| This compound | 12.5 | Yes | Moderate | Low |

| Oxacillin | 8 | Yes | No | No |

| Ciprofloxacin | 4 | Moderate | Yes | Yes |

Study 1: Antimicrobial Efficacy

In a study evaluating various thymol derivatives, chlorothymol was highlighted for its superior antimicrobial properties compared to other analogs. The study demonstrated that chlorothymol had a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL against MRSA, showcasing its potential as an effective antimicrobial agent .

Study 2: Synergistic Effects with Oxacillin

A separate investigation focused on the synergistic effects of chlorothymol when combined with oxacillin. Results indicated a significant reduction in MIC values when both compounds were used together, suggesting a promising avenue for treating antibiotic-resistant infections .

Properties

CAS No. |

46984-58-1 |

|---|---|

Molecular Formula |

C15H22ClNO2 |

Molecular Weight |

283.79 g/mol |

IUPAC Name |

4-chloro-3-methyl-2-(morpholin-4-ylmethyl)-6-propan-2-ylphenol |

InChI |

InChI=1S/C15H22ClNO2/c1-10(2)12-8-14(16)11(3)13(15(12)18)9-17-4-6-19-7-5-17/h8,10,18H,4-7,9H2,1-3H3 |

InChI Key |

TZOHETQYVQSHIL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C(=C1CN2CCOCC2)O)C(C)C)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.